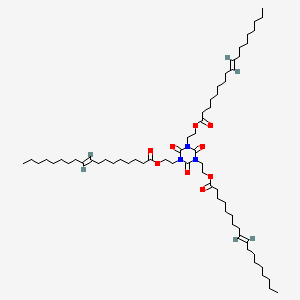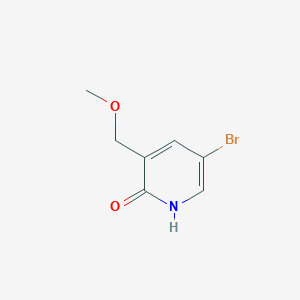
5-Bromo-3-(methoxymethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(methoxymethyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with a bromine atom at the 5-position and a methoxymethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with 3-(methoxymethyl)pyridin-2(1H)-one, which is then brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield the desired product .
Industrial Production Methods
For large-scale industrial production, the process may involve the use of more efficient and environmentally friendly methods. This could include the use of continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free reactions or the use of less hazardous reagents, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(methoxymethyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): A radical initiator used in bromination.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-3-(methoxymethyl)pyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and other bioactive molecules.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(methoxymethyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
3-(Methoxymethyl)pyridin-2(1H)-one: Lacks the bromine substitution but shares the pyridine core structure.
5-Bromo-2-pyridone: Similar bromine substitution but lacks the methoxymethyl group.
5-Methyl-3-(bromomethyl)pyridine: Another brominated pyridine derivative with different substituents.
Uniqueness
5-Bromo-3-(methoxymethyl)pyridin-2(1H)-one is unique due to the combination of the bromine atom and the methoxymethyl group, which can impart specific reactivity and properties not found in other similar compounds. This makes it a valuable intermediate in the synthesis of diverse bioactive molecules and materials .
Properties
Molecular Formula |
C7H8BrNO2 |
|---|---|
Molecular Weight |
218.05 g/mol |
IUPAC Name |
5-bromo-3-(methoxymethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H8BrNO2/c1-11-4-5-2-6(8)3-9-7(5)10/h2-3H,4H2,1H3,(H,9,10) |
InChI Key |
MPGWPJSHZLIEBP-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CNC1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



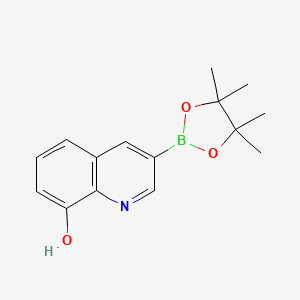
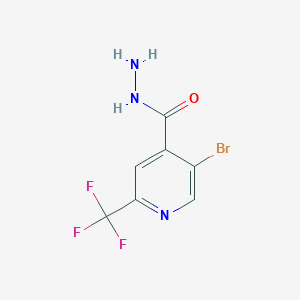
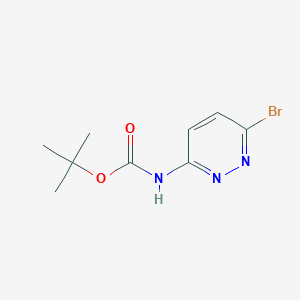
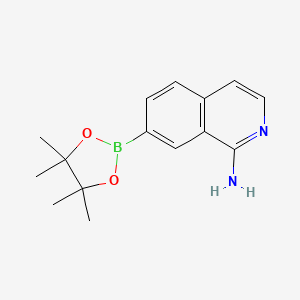
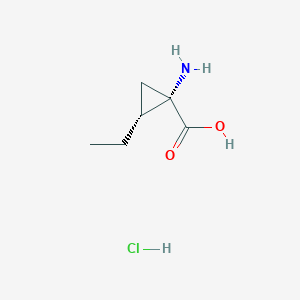
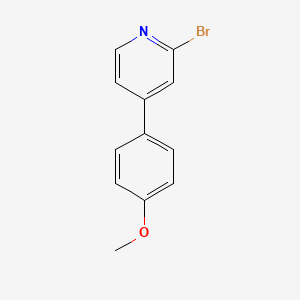
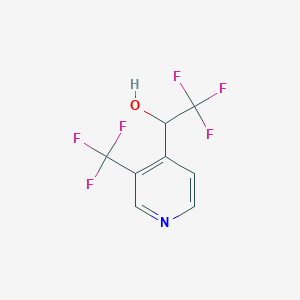
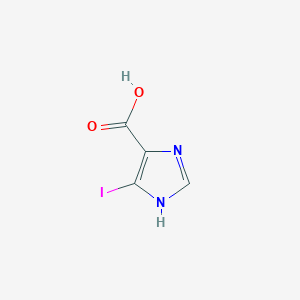

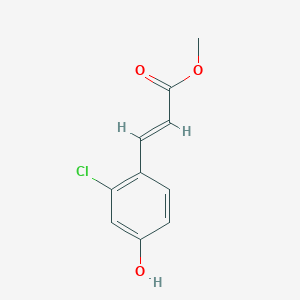

![(8S)-6-[2-(4-methoxyphenyl)ethyl]-2-(2-phenylethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B15248270.png)
